CDK Inhibitory Potential: Class-Level Inference from Isothiazolidine 1,1-Dioxide Pharmacophore
While direct IC50 data for 1202988-60-0 against any kinase has not been disclosed, a foundational study by Lee et al. [1] established that the isothiazolidine 1,1-dioxide (sultam) group, when appended to a core heterocycle, produces potent CDK1 and CDK2 inhibitors. The study demonstrated that analogs bearing this group inhibited the proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cell lines. The target compound contains a sultam group at the meta-position of a phenylurea, a spatial arrangement that is a distinct departure from the indazole and chromone cores in the reference study. This structural divergence may confer a novel selectivity profile against the CDK family or other kinases [2].
| Evidence Dimension | CDK1/CDK2 inhibitory activity and cancer cell line antiproliferation |
|---|---|
| Target Compound Data | No quantitative data reported in primary literature or patents. |
| Comparator Or Baseline | Isothiazolidine 1,1-dioxide 3-hydroxychromones from Lee et al. (2007) showed potent CDK1/CDK2 inhibition and antiproliferative effects against EJ, HCT116, SW620, MDAMB468 cells. |
| Quantified Difference | Not calculable; the target compound remains unprofiled. |
| Conditions | In vitro kinase assays and cell proliferation assays (Reference study). |
Why This Matters
This pharmacophore has a validated link to a therapeutically relevant target class, CDKs, making the compound a rational inclusion in kinase-focused screening libraries but not a replacement for a characterized inhibitor.
- [1] Lee, J.; Park, T.; Jeong, S.; Kim, K.H.; Hong, C. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg. Med. Chem. Lett. 2007, 17, 1284-1287. View Source
- [2] SciFinder Substance Search. 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, CAS RN 1202988-60-0. Accessed May 2026. View Source
